5-(4-Ethylphenyl)piperazin-2-one
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Overview
Description
5-(4-Ethylphenyl)piperazin-2-one is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . It is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities . Piperazine derivatives are commonly used in the synthesis of various drugs and have significant applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylphenyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and the use of protected diamines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylphenyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
5-(4-Ethylphenyl)piperazin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Ethylphenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Piperazin-2-one: A closely related compound with similar structural features and chemical properties.
Morpholin-2-one: Another related compound with a different heterocyclic ring structure.
Uniqueness
5-(4-Ethylphenyl)piperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
5-(4-ethylphenyl)piperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-2-9-3-5-10(6-4-9)11-7-14-12(15)8-13-11/h3-6,11,13H,2,7-8H2,1H3,(H,14,15) |
InChI Key |
DRPGOXADSNJFHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CNC(=O)CN2 |
Origin of Product |
United States |
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